molecular formula C12H12N2O2 B6385482 2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine CAS No. 1111108-74-7

2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine

Cat. No.: B6385482
CAS No.: 1111108-74-7
M. Wt: 216.24 g/mol
InChI Key: JSGOKCZYDQSAOU-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a hydroxy group at the second position and a 4-methoxy-2-methylphenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 4-methoxy-2-methylbenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions typically include heating the mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-oxo-5-(4-methoxy-2-methylphenyl)pyrimidine.

    Reduction: Formation of this compound alcohol or amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrimidine ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methylpyrimidine: Lacks the methoxy and methylphenyl groups, resulting in different chemical properties and biological activities.

    2-Hydroxy-5-(4-methoxyphenyl)pyrimidine: Similar structure but without the methyl group on the phenyl ring, leading to variations in reactivity and applications.

Uniqueness

2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine is unique due to the presence of both hydroxy and methoxy-2-methylphenyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile scaffold for drug development and materials science .

Properties

IUPAC Name

5-(4-methoxy-2-methylphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-5-10(16-2)3-4-11(8)9-6-13-12(15)14-7-9/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGOKCZYDQSAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686816
Record name 5-(4-Methoxy-2-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111108-74-7
Record name 5-(4-Methoxy-2-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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